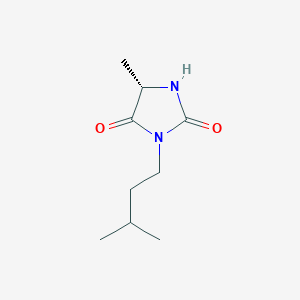
(5S)-5-methyl-3-(3-methylbutyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-5-methyl-3-(3-methylbutyl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidinediones. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, characterized by the presence of an imidazolidine ring with specific substituents, imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-methyl-3-(3-methylbutyl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is essential to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions: (5S)-5-methyl-3-(3-methylbutyl)imidazolidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule and the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The choice of solvent, temperature, and pH can significantly affect the reaction outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield imidazolidinedione derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents onto the imidazolidine ring.
Aplicaciones Científicas De Investigación
(5S)-5-methyl-3-(3-methylbutyl)imidazolidine-2,4-dione has a wide range of applications in scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme mechanisms or as a ligand for binding studies. In medicine, it could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity. In industry, it may find use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5S)-5-methyl-3-(3-methylbutyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (5S)-5-methyl-3-(3-methylbutyl)imidazolidine-2,4-dione include other imidazolidinediones with different substituents. Examples include 5-methyl-3-(2-methylpropyl)imidazolidine-2,4-dione and 5-ethyl-3-(3-methylbutyl)imidazolidine-2,4-dione.
Uniqueness: The uniqueness of this compound lies in its specific substituents and stereochemistry. These features can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C9H16N2O2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
(5S)-5-methyl-3-(3-methylbutyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H16N2O2/c1-6(2)4-5-11-8(12)7(3)10-9(11)13/h6-7H,4-5H2,1-3H3,(H,10,13)/t7-/m0/s1 |
Clave InChI |
CEHHIMFMAIPKGU-ZETCQYMHSA-N |
SMILES isomérico |
C[C@H]1C(=O)N(C(=O)N1)CCC(C)C |
SMILES canónico |
CC1C(=O)N(C(=O)N1)CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















